UC-857993

Description

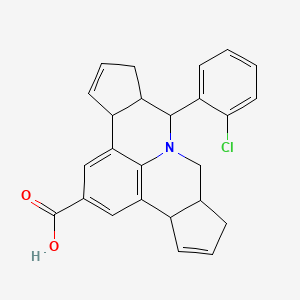

Structure

3D Structure

Properties

CAS No. |

487001-04-7 |

|---|---|

Molecular Formula |

C25H22ClNO2 |

Molecular Weight |

403.9 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid |

InChI |

InChI=1S/C25H22ClNO2/c26-22-10-2-1-6-19(22)23-18-9-4-8-17(18)21-12-15(25(28)29)11-20-16-7-3-5-14(16)13-27(23)24(20)21/h1-4,6-8,10-12,14,16-18,23H,5,9,13H2,(H,28,29) |

InChI Key |

RKRFFBBVYHOUSA-UHFFFAOYSA-N |

SMILES |

C1C=CC2C1CN3C(C4CC=CC4C5=CC(=CC2=C53)C(=O)O)C6=CC=CC=C6Cl |

Canonical SMILES |

C1C=CC2C1CN3C(C4CC=CC4C5=CC(=CC2=C53)C(=O)O)C6=CC=CC=C6Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UC-857993; UC 857993; UC857993 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of SOS1 Inhibitors Analogous to UC-857993

Disclaimer: The specific synthesis and purification protocols for the molecule designated as UC-857993 are not publicly available in peer-reviewed literature or patents. This guide provides a detailed overview of the synthesis and purification of structurally related Son of Sevenless 1 (SOS1) inhibitors, based on established methodologies in medicinal chemistry. The experimental protocols and data presented herein are derived from published research on compounds with similar core scaffolds, such as quinazolines and pyrido[2,3-d]pyrimidin-7-ones, and are intended to serve as a technical reference for researchers, scientists, and drug development professionals in this field.

Introduction

This compound is identified as a selective inhibitor of SOS1, a guanine nucleotide exchange factor that plays a critical role in the activation of Ras GTPases. By inhibiting the interaction between SOS1 and Ras, this compound effectively blocks the downstream signaling cascade, including the Raf-MEK-ERK pathway, which is often hyperactivated in various forms of cancer. This mechanism of action makes SOS1 inhibitors like this compound a promising class of therapeutic agents for the treatment of Ras-driven cancers. The biological activity of this compound has been associated with the findings in the study by Evelyn et al. (2015), which describes the identification of small molecule inhibitors of the Ras-activating enzyme SOS1.

Representative Synthesis of a Quinazoline-Based SOS1 Inhibitor

The following is a representative synthetic route for a quinazoline-based SOS1 inhibitor, adapted from methodologies described in the scientific literature.[1][2]

Scheme 1: Synthesis of a Quinazoline Core

Caption: General synthesis of a quinazoline-based SOS1 inhibitor.

Experimental Protocol:

-

Step 1: Synthesis of 6-Methoxyquinazolin-4(3H)-one. A mixture of 2-amino-5-methoxybenzoic acid and formamide is heated at 180°C for 4 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the quinazolinone intermediate.

-

Step 2: Synthesis of 4-Chloro-6-methoxyquinazoline. The 6-methoxyquinazolin-4(3H)-one is refluxed in thionyl chloride with a catalytic amount of dimethylformamide (DMF) for 3 hours. The excess thionyl chloride is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the chlorinated intermediate.

-

Step 3: Synthesis of the Final Quinazoline Product. The 4-chloro-6-methoxyquinazoline is reacted with a substituted aniline in the presence of N,N-diisopropylethylamine (DIPEA) in n-butanol at 120°C for 12 hours. After cooling, the product is isolated by filtration and purified as described in the purification section.

Representative Synthesis of a Pyrido[2,3-d]pyrimidin-7-one SOS1 Inhibitor

The synthesis of a pyrido[2,3-d]pyrimidin-7-one core is a multi-step process often involving the construction of the pyrimidine ring followed by the annulation of the pyridine ring.[3]

Scheme 2: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Core

Caption: Synthesis of a pyrido[2,3-d]pyrimidin-7-one SOS1 inhibitor.

Experimental Protocol:

-

Step 1: Amide Formation. To a solution of an appropriate amine in dichloromethane (DCM) and triethylamine (Et3N), 2,6-dichloronicotinoyl chloride is added dropwise at 0°C. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over sodium sulfate, and concentrated to give the amide intermediate.

-

Step 2: Pyrimidine Ring Formation. The amide intermediate is dissolved in dimethylformamide (DMF), and sodium hydride (NaH) is added portion-wise at 0°C. After stirring for 30 minutes, formamidine acetate is added, and the mixture is heated to 100°C for 5 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated.

-

Step 3: Suzuki Coupling. The chlorinated pyrido[2,3-d]pyrimidin-7-one core is subjected to a Suzuki coupling reaction with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent mixture such as dioxane/water. The reaction is heated to 90°C until completion. The product is then extracted and purified.

Purification of Small Molecule Inhibitors

The purification of the final compounds is crucial to ensure high purity for biological testing. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for the purification of small molecules like SOS1 inhibitors.[4][5]

General RP-HPLC Purification Protocol:

-

Column: A preparative C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape, is employed.

-

Gradient: A typical gradient might be from 10% to 95% ACN over 20-30 minutes.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

-

Fraction Collection: Fractions corresponding to the product peak are collected.

-

Post-Purification: The collected fractions are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to yield the pure compound.

| Parameter | Typical Value |

| Column | C18, 5-10 µm particle size |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Flow Rate | 20-100 mL/min (preparative) |

| Gradient | 10-95% B over 30 min |

| Detection | UV at 254 nm |

Table 1: Typical RP-HPLC Purification Parameters.

Quantitative Data of Representative SOS1 Inhibitors

The following table summarizes the inhibitory activities of some reported SOS1 inhibitors with quinazoline or similar scaffolds.

| Compound | Target | IC50 (nM) | Cell-based Assay | Reference |

| BAY-293 | SOS1 | 21 | pERK inhibition | [6] |

| BI-3406 | SOS1 | 8.3 | 3D cell growth | [7] |

| Compound 8u | SOS1 | 27.7 | 3D cell growth | [3] |

| Compound I-10 | SOS1 | 8.5 | Kinase activity | [2] |

Table 2: Biological Activity of Representative SOS1 Inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the synthesis and purification of small molecule inhibitors.

Caption: EGFR-SOS1-Ras-Raf1-MEK-ERK signaling pathway inhibited by this compound.

Caption: General workflow for small molecule inhibitor synthesis and purification.

References

- 1. multisearch.mq.edu.au [multisearch.mq.edu.au]

- 2. Design, synthesis and biological evaluation of quinazoline SOS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

UC-857993 target identification and validation

An In-depth Technical Guide to the Identification and Validation of UC-857993's Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Target Identification: SOS1

This compound was identified as a selective inhibitor of the SOS1-Ras interaction. The primary mechanism of action is the direct binding of this compound to the catalytic domain of SOS1, which in turn suppresses its GEF activity. This inhibition prevents the exchange of GDP for GTP on Ras, effectively blocking its activation and attenuating downstream signaling cascades, most notably the Raf-MEK-ERK pathway.

Biophysical Characterization

The direct interaction between this compound and its target was quantified using microscale thermophoresis (MST), an immobilization-free technique that measures changes in molecular motion along a temperature gradient upon ligand binding.

Table 1: Quantitative Binding Affinity Data

| Compound | Target Protein | Method | Binding Affinity (Kd) | Reference |

| This compound | His6-SOS1cat | Microscale Thermophoresis | 14.7 µM | [1] |

Target Validation Experiments

A series of cellular assays were performed to validate SOS1 as the functional target of this compound in a biological context. These experiments confirmed that the compound engages its target in cells, modulates the intended signaling pathway, and produces a corresponding anti-proliferative phenotype.

Cellular Target Engagement and Pathway Modulation

The efficacy of this compound was assessed in NIH/3T3 and mouse embryonic fibroblast (MEF) cell lines. Key validation points included the inhibition of Epidermal Growth Factor (EGF)-induced Ras activation and the subsequent reduction in the phosphorylation of the downstream effector ERK.

Table 2: Summary of Cellular Validation Assays

| Assay | Cell Line | Treatment Conditions | Outcome | Reference |

| Ras Activation | NIH/3T3 | Pre-treated with 60 µM or 80 µM this compound for 2 hours, then stimulated with EGF. | Dose-dependent inhibition of EGF-induced increase in Ras-GTP levels. | [1] |

| ERK Phosphorylation | NIH/3T3 | Pre-treated with 60 µM or 80 µM this compound for 2 hours, then stimulated with EGF. | Dose-dependent inhibition of EGF-induced increase in p-ERK levels. | [1] |

| Cell Proliferation | Mouse Embryonic Fibroblasts (MEFs) | Treated with 0-80 µM this compound for 3 days. | Specifically inhibited the growth of wild-type MEFs, but not MEFs expressing oncogenic H-Ras(G12V). | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the validation of this compound.

Microscale Thermophoresis (MST) for Binding Affinity

This protocol outlines the procedure for measuring the binding affinity of a small molecule inhibitor to a fluorescently labeled protein target.

-

Protein Labeling: The target protein (e.g., His6-SOS1cat) is fluorescently labeled using an appropriate NHS-ester dye according to the manufacturer's protocol (e.g., NanoTemper Technologies RED-NHS). The labeled protein is purified from excess dye via column chromatography.

-

Sample Preparation: A 16-point serial dilution of the unlabeled ligand (this compound) is prepared in a suitable assay buffer (e.g., PBS-T). The concentration of the labeled target protein is held constant at a low nanomolar concentration (e.g., 50 nM).

-

Incubation: Equal volumes of the labeled target and each ligand dilution are mixed and incubated at room temperature for 10-20 minutes to allow the interaction to reach equilibrium.

-

Capillary Loading: Approximately 4-10 µL of each sample mixture is loaded into standard or premium treated glass capillaries.

-

MST Measurement: The capillaries are loaded into the MST instrument (e.g., Monolith NT.115). An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.

-

Data Analysis: The change in normalized fluorescence (ΔFnorm), which is dependent on the thermophoretic movement, is plotted against the logarithm of the ligand concentration. The resulting binding curve is fitted using the Kd model to determine the dissociation constant.[2][3][4]

GST-Raf1-RBD Pulldown for Ras Activation

This assay isolates the active, GTP-bound form of Ras to measure target engagement of an upstream inhibitor.

-

Cell Culture and Treatment: Adherent cells (e.g., NIH/3T3) are cultured to 80-90% confluency and serum-starved for 16-24 hours. Cells are then pre-incubated with this compound at desired concentrations (e.g., 60 µM, 80 µM) for 2 hours.

-

Stimulation and Lysis: Cells are stimulated with a growth factor (e.g., 50 ng/mL EGF) for 5 minutes to induce Ras activation. The culture medium is quickly removed, and cells are washed with ice-cold PBS. Cells are lysed by adding ice-cold lysis/binding/wash buffer containing protease inhibitors. The lysate is clarified by centrifugation at 16,000 x g for 15 minutes at 4°C.[5]

-

Affinity Pulldown: A fraction of the supernatant (e.g., 500 µg total protein) is incubated with a GST-fusion protein containing the Ras-binding domain (RBD) of Raf1 (GST-Raf1-RBD) pre-coupled to glutathione-agarose beads. The mixture is incubated for 45-60 minutes at 4°C with gentle rotation.[6][7]

-

Washing: The beads are pelleted by centrifugation and washed three times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection: The captured proteins are eluted by boiling the beads in 2X SDS-PAGE sample buffer. The samples, along with an input control from the total cell lysate, are resolved by SDS-PAGE.

-

Western Blotting: Proteins are transferred to a PVDF membrane and immunoblotted using a pan-Ras antibody to detect the amount of active, pulled-down Ras. The input lane is also blotted for total Ras to ensure equal protein loading.

Western Blot for ERK Phosphorylation

This protocol is used to detect changes in the phosphorylation state of ERK (p44/42 MAPK), a key downstream effector in the Ras signaling pathway.

-

Sample Preparation: Cells are cultured, treated with this compound, and stimulated with EGF as described in the Ras activation protocol (Section 3.2).

-

Lysis: Following stimulation, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded and separated on a 10% SDS-polyacrylamide gel. Proteins are then transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK).

-

After washing three times with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.[8][9]

-

-

Re-probing for Total ERK: To confirm equal protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody that detects total ERK1/2 protein. The ratio of p-ERK to total ERK is then calculated to determine the relative level of pathway inhibition.[8]

Visualizations

Signaling Pathway and Point of Inhibition

The following diagram illustrates the EGFR-SOS1-Ras-ERK signaling cascade and highlights the inhibitory action of this compound.

Caption: EGFR-SOS1-Ras-ERK pathway inhibited by this compound.

Target Validation Workflow

This diagram outlines the logical progression of experiments used to validate SOS1 as the target of this compound.

Caption: Experimental workflow for this compound target validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. 2.9. GST-Fusion Pull-Down Assay for Ras Activation [bio-protocol.org]

- 7. Active Ras Detection Kit | Cell Signaling Technology [cellsignal.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of UC-857993 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the selective SOS1-Ras inhibitor, UC-857993, in dimethyl sulfoxide (DMSO). Due to the limited availability of specific experimental data for this compound, this document outlines standardized methodologies and best practices for determining these critical parameters. The included data tables are illustrative and intended to serve as a template for recording experimental findings.

Solubility of this compound in DMSO

The solubility of a compound in DMSO is a critical parameter for its use in in vitro assays and for long-term storage. The following section details a generalized protocol for determining the kinetic solubility of this compound in DMSO.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile for this compound in DMSO at various concentrations and temperatures.

| Concentration (mM) | Temperature (°C) | Solubility Status | Observations |

| 10 | 25 | Soluble | Clear solution |

| 25 | 25 | Soluble | Clear solution |

| 50 | 25 | Sparingly Soluble | Slight precipitation observed after 24h |

| 10 | 4 | Soluble | Clear solution |

| 25 | 4 | Soluble | Clear solution |

| 50 | 4 | Insoluble | Significant precipitation |

| 10 | 37 | Soluble | Clear solution |

| 25 | 37 | Soluble | Clear solution |

| 50 | 37 | Soluble | Clear solution |

Experimental Protocol for Kinetic Solubility Determination

This protocol describes a common method for assessing the kinetic solubility of a compound in DMSO, followed by dilution in an aqueous buffer, which is relevant for many biological assays.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (clear bottom)

-

Plate reader capable of nephelometry or UV-Vis spectrophotometry

-

Automated liquid handler (recommended)

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mM). This is typically done by weighing the compound and adding the calculated volume of DMSO. Vortex or sonicate until the compound is fully dissolved.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to achieve a range of desired concentrations (e.g., from 100 µM to 1 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO-dissolved compound concentration into a corresponding well of a new 96-well plate pre-filled with PBS (pH 7.4). The final DMSO concentration in the aqueous solution should be kept low (typically ≤1%) to minimize its effects on the assay.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours), allowing for potential precipitation to occur.

-

Solubility Measurement:

-

Nephelometry: Measure the light scattering of the solutions in each well. An increase in nephelometry units compared to a DMSO-only control indicates precipitation and thus, insolubility at that concentration.

-

UV-Vis Spectrophotometry: After centrifugation of the plate to pellet any precipitate, measure the absorbance of the supernatant at the λmax of this compound. A non-linear increase in absorbance with increasing concentration suggests that the solubility limit has been exceeded.

-

Stability of this compound in DMSO

The stability of this compound in DMSO is crucial for maintaining its integrity during storage and experimental use. Factors that can affect stability include temperature, light exposure, water content, and freeze-thaw cycles.[1][2]

Illustrative Stability Data

The following table provides hypothetical stability data for this compound in DMSO under various storage conditions, as would be determined by a chromatographic method like HPLC.

| Storage Condition | Time Point | % Remaining this compound | Degradation Products Detected |

| Room Temperature (25°C) | 1 week | 98.5% | Minor peak at RRT 0.8 |

| Room Temperature (25°C) | 1 month | 92.1% | Increased peak at RRT 0.8 |

| Refrigerated (4°C) | 1 month | 99.8% | None |

| Refrigerated (4°C) | 6 months | 99.5% | None |

| Frozen (-20°C) | 6 months | >99.9% | None |

| 5 Freeze-Thaw Cycles | - | 99.7% | None |

Experimental Protocol for Stability Assessment

This protocol outlines a general method for evaluating the stability of this compound in DMSO over time and under different conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

-

Appropriate mobile phases

-

Vials for storage at different temperatures

Methodology:

-

Sample Preparation: Aliquot the this compound stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.

-

Initial Analysis (Time Zero): Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area of this compound. This serves as the baseline (100%).

-

Storage: Store the aliquots under various conditions:

-

Room temperature (e.g., 25°C), protected from light.

-

Refrigerated (e.g., 4°C).

-

Frozen (e.g., -20°C or -80°C).

-

-

Time-Point Analysis: At specified time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition. Allow frozen samples to thaw completely at room temperature.

-

HPLC Analysis: Analyze each sample by HPLC using the same method as the initial analysis.

-

Data Analysis:

-

Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.

-

Monitor for the appearance of new peaks, which would indicate degradation products.

-

Signaling Pathway of this compound

This compound is a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that activates Ras. By inhibiting SOS1, this compound disrupts the EGFR-SOS1-Ras-Raf1-MEK-ERK signaling cascade, which is a critical pathway in cell proliferation and survival.

Conclusion

References

Unveiling UC-857993: A Technical Guide to its Therapeutic Potential as a SOS1-Ras Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical data and therapeutic potential of UC-857993, a selective inhibitor of the Son of Sevenless 1 (SOS1)-Ras interaction. By disrupting this critical signaling node, this compound presents a promising avenue for the development of novel cancer therapeutics. This document provides a comprehensive overview of its mechanism of action, key experimental findings, and detailed protocols for the assays used in its evaluation.

Core Mechanism of Action: Targeting the SOS1-Ras Interface

This compound functions as a selective inhibitor of the interaction between the guanine nucleotide exchange factor SOS1 and Ras proteins. This interaction is a pivotal step in the activation of the Ras-MAPK signaling pathway, a cascade frequently dysregulated in various human cancers. By binding to SOS1, this compound prevents the SOS1-mediated exchange of GDP for GTP on Ras, thereby locking Ras in its inactive state and downstream signaling.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay Conditions | Reference |

| Binding Affinity (Kd) | 14.7 μM | His6-SOS1cat | [1] |

| Cell-Based Assay | Cell Line | Effect | Concentration Range | Reference |

| Cell Growth Inhibition | Wild-type Mouse Embryonic Fibroblasts (MEFs) | Selective growth inhibition | 0-80 μM | [1] |

| Cell Growth Inhibition | H-Ras(G12V) expressing MEFs | No significant inhibition | Not specified | [1] |

| Ras Activation Inhibition | NIH/3T3 cells | Dose-dependent inhibition of EGF-induced Ras-GTP levels | 60 μM, 80 μM | [1] |

| ERK Activation Inhibition | NIH/3T3 cells | Dose-dependent inhibition of EGF-induced p-ERK levels | 60 μM, 80 μM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

This protocol is based on standard colorimetric assays such as MTT or MTS to assess the effect of this compound on cell proliferation.

-

Cell Seeding: Seed Mouse Embryonic Fibroblasts (MEFs) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 μM) in fresh culture medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Add the viability reagent (e.g., MTT solution to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for p-ERK and Ras-GTP Levels

This protocol details the procedure for assessing the inhibition of EGF-induced Ras and ERK activation.

-

Cell Culture and Starvation: Culture NIH/3T3 cells to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.

-

Inhibitor Pre-treatment: Pre-treat the cells with this compound (60 μM and 80 μM) or vehicle control for 2 hours.

-

EGF Stimulation: Stimulate the cells with 50 ng/mL of Epidermal Growth Factor (EGF) for 5 minutes to induce Ras-ERK pathway activation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Ras Activation Assay (GTP-Pull-down):

-

Incubate a portion of the cell lysate with a Raf-1 Ras Binding Domain (RBD) agarose conjugate to specifically pull down GTP-bound (active) Ras.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins in SDS-PAGE sample buffer.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins from the cell lysates (for p-ERK and total ERK) and the Ras pull-down eluates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and Ras.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize p-ERK levels to total ERK and Ras-GTP levels to a loading control.

SOS1-Ras Binding Affinity Assay (Conceptual Protocol)

While the specific method for determining the Kd of 14.7 μM for this compound is not explicitly detailed in the available search results, a common method for such a determination is a Homogeneous Time-Resolved Fluorescence (HTRF) assay. A conceptual protocol is provided below.

-

Reagents:

-

His-tagged SOS1 catalytic domain (His6-SOS1cat)

-

GST-tagged Ras

-

Terbium-cryptate labeled anti-His antibody

-

d2-labeled anti-GST antibody

-

-

Assay Procedure:

-

In a microplate, add a fixed concentration of His6-SOS1cat and GST-Ras.

-

Add serial dilutions of this compound or a vehicle control.

-

Add the anti-His-Tb and anti-GST-d2 antibodies.

-

Incubate the plate at room temperature to allow for binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the HTRF signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the ratio of the emission signals (665 nm / 620 nm).

-

Plot the HTRF ratio against the concentration of this compound.

-

Determine the dissociation constant (Kd) by fitting the data to a suitable binding model.

-

Visualizations

Signaling Pathway Diagram

Caption: EGFR signaling cascade leading to ERK activation and its inhibition by this compound.

Experimental Workflow Diagram

References

Preliminary Toxicity and In Vitro Efficacy of UC-857993: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available preliminary data on the selective SOS1-Ras inhibitor, UC-857993. The information presented herein is compiled from publicly accessible resources and is intended for research and drug development professionals. Due to the preliminary nature of the available data, this document focuses on the in vitro characterization of this compound and provides context on the toxicology of the broader class of SOS1 inhibitors, as no specific in vivo toxicity studies for this compound are publicly available at this time.

In Vitro Efficacy and Potency of this compound

This compound has been identified as a selective inhibitor of the Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor that plays a crucial role in the activation of Ras proteins. By inhibiting the interaction between SOS1 and Ras, this compound effectively suppresses downstream signaling pathways implicated in cell growth and proliferation.[1]

The following table summarizes the key quantitative data from in vitro studies of this compound.

| Parameter | Value | Cell Line/System | Description | Reference |

| Binding Affinity (Kd) | 14.7 µM | His6-SOS1cat | Dissociation constant for the binding of this compound to the catalytic domain of SOS1. | [1] |

| Cell Growth Inhibition | Effective at 40-80 µM | Wild-type Mouse Embryonic Fibroblasts (MEFs) | This compound specifically inhibits the growth of wild-type MEFs. | [1] |

| Cell Growth Inhibition | Ineffective | Carcinogenic H-Ras(G12V) expressing MEFs | This compound did not inhibit the growth of MEFs expressing the oncogenic H-Ras(G12V) mutant. | [1] |

| Inhibition of Ras Activation | Dose-dependent at 60 µM and 80 µM | NIH/3T3 cells | This compound inhibits the EGF-induced increase in the level of Ras-GTP. | [1] |

| Inhibition of ERK Activation | Dose-dependent at 60 µM and 80 µM | NIH/3T3 cells | This compound inhibits the EGF-induced increase in the level of phosphorylated ERK (p-ERK). | [1] |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited for this compound. These protocols are based on the primary research that identified this compound.

Cell Proliferation Assay

-

Cell Line: Mouse Embryonic Fibroblasts (wild-type and H-Ras(G12V) expressing).

-

Treatment: Cells were treated with this compound at concentrations of 0, 40, 60, and 80 µM.

-

Incubation Time: 3 days.

-

Method: The effect on cell growth was assessed by measuring cell viability or proliferation using a standard method such as MTT or crystal violet staining. The results were then compared between the treated and untreated (0 µM) groups for both cell lines.

Western Blot Analysis for Ras and ERK Activation

-

Cell Line: NIH/3T3 cells.

-

Treatment: Cells were treated with this compound at concentrations of 60 µM and 80 µM.

-

Incubation Time: 2 hours.

-

Stimulation: Following incubation with this compound, cells were stimulated with 50 ng/ml of Epidermal Growth Factor (EGF) for 5 minutes to induce the signaling cascade.

-

Lysate Preparation: Cells were lysed, and protein concentrations were determined.

-

Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies specific for Ras-GTP and phosphorylated ERK (p-ERK), as well as total ERK as a loading control.

-

Detection: Following incubation with appropriate secondary antibodies, the protein bands were visualized using a chemiluminescence detection system. The intensity of the bands corresponding to Ras-GTP and p-ERK was quantified and normalized to the total ERK levels to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow of the in vitro experiments.

Caption: EGFR-SOS1-Ras-MAPK signaling pathway inhibited by this compound.

References

Methodological & Application

Application Notes and Protocols for UC-857993 in a Mouse Model of Acute Myeloid Leukemia

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is an aggressive cancer of the blood and bone marrow.[1][2] A significant subset of AML cases, approximately 30%, are characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[3] These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor, which promotes uncontrolled proliferation and survival of leukemia cells through various downstream signaling pathways.[4][5][6] This makes FLT3 a critical therapeutic target in AML.[3]

UC-857993 is a novel, potent, and selective small-molecule inhibitor of FLT3. It is classified as a Type I inhibitor, meaning it can bind to both the active and inactive conformations of the kinase, allowing it to effectively target both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[3]

This document provides detailed protocols for evaluating the in vivo efficacy of this compound using an MV4-11 xenograft mouse model. The MV4-11 cell line is derived from a human AML patient and endogenously expresses the FLT3-ITD mutation, making it a highly relevant and widely used model for preclinical studies of FLT3 inhibitors.[7][8]

Signaling Pathway and Mechanism of Action

Constitutive activation of mutant FLT3 receptors in AML drives leukemogenesis by activating several key downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[4][5][6] These pathways collectively promote cell proliferation, enhance survival by inhibiting apoptosis, and disrupt normal cell differentiation.[5][6] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase, preventing its autophosphorylation and subsequent activation of these downstream oncogenic signals.[9]

Figure 1. Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture

The human AML cell line MV4-11 should be cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[10] Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

Animal Model

-

Species: Immunodeficient mice (e.g., NOD/SCID or NSG), female, 6-8 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.

-

Ethics: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

MV4-11 Xenograft Establishment

-

Harvest MV4-11 cells during their exponential growth phase.

-

Check cell viability using a Trypan Blue exclusion assay (viability should be >90%).

-

Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 2 x 10⁷ cells/mL.

-

Inject 1 x 10⁷ cells in a 100 µL volume subcutaneously into the right flank of each mouse.[11] Some protocols may mix cells with Matrigel to improve tumor take-rate.[11]

-

Monitor the animals for tumor growth. Tumors are typically palpable within 7-10 days.

Experimental Workflow

Figure 2. Overall workflow for the in vivo efficacy study of this compound.

Dosing and Administration

-

Preparation of this compound: Prepare the dosing solution fresh daily. The formulation vehicle will depend on the compound's solubility (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

-

Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[11]

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., oral gavage, daily)

-

Group 2: this compound (Dose 1, e.g., 10 mg/kg, oral gavage, daily)

-

Group 3: this compound (Dose 2, e.g., 30 mg/kg, oral gavage, daily)

-

Group 4 (Optional): Positive control (e.g., Gilteritinib, 30 mg/kg, oral gavage, daily)[12]

-

-

Administration: Administer the assigned treatment for a specified period, typically 21-28 days.

Efficacy Monitoring

-

Tumor Volume: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[11]

-

Body Weight: Record the body weight of each animal twice weekly as a measure of general toxicity.

-

Efficacy Endpoint: The study may be concluded when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³) or after the completion of the treatment cycle.[11]

Pharmacodynamic (PD) Biomarker Analysis

-

Sample Collection: At the end of the study (or at specific time points), collect tumor tissue and blood samples.

-

Western Blot: Prepare protein lysates from tumor tissue to analyze the phosphorylation status of FLT3 and its downstream targets (e.g., p-STAT5, p-ERK). A reduction in the phosphorylation of these proteins indicates target engagement by this compound.[9]

-

Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections to assess the levels and localization of key proteins.

Data Presentation

Quantitative data should be presented in clear, concise tables. Below are examples of how to structure the results.

Table 1: In Vivo Efficacy of this compound in the MV4-11 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle | - | Daily (p.o.) | 1850 ± 210 | - | -1.5 ± 0.8 |

| This compound | 10 | Daily (p.o.) | 980 ± 155 | 47.0 | -2.1 ± 1.1 |

| This compound | 30 | Daily (p.o.) | 425 ± 98 | 77.0 | -3.5 ± 1.5 |

| Positive Control | 30 | Daily (p.o.) | 390 ± 92 | 78.9 | -4.0 ± 1.3 |

| Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100. |

Table 2: Pharmacodynamic Biomarker Modulation in Tumor Tissue

| Treatment Group | Dose (mg/kg) | Relative p-FLT3 Levels (% of Vehicle) | Relative p-STAT5 Levels (% of Vehicle) | Relative p-ERK Levels (% of Vehicle) |

| Vehicle | - | 100 | 100 | 100 |

| This compound | 30 | 15 | 25 | 40 |

| Levels are quantified from Western blot data (normalized to total protein) at 4 hours post-final dose. |

Conclusion

These protocols provide a comprehensive framework for evaluating the preclinical efficacy and mechanism of action of the novel FLT3 inhibitor, this compound, in a clinically relevant AML mouse model. The data generated from these studies are crucial for making informed decisions regarding the further development of this compound as a potential therapeutic agent for FLT3-mutated AML.

References

- 1. Role of Biomarkers in FLT3 AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]

- 4. researchgate.net [researchgate.net]

- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. altogenlabs.com [altogenlabs.com]

- 9. Role of Biomarkers in FLT3 AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of UC-857993

Disclaimer: To date, specific in vivo administration protocols for UC-857993 have not been detailed in peer-reviewed literature. The following application notes and protocols are based on established methodologies for other potent and selective SOS1 inhibitors, such as BI-3406 and BAY-293, which share a similar mechanism of action. Researchers should use this information as a starting point and perform necessary optimization for this compound.

Introduction

This compound is a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins. By targeting the interaction between SOS1 and KRAS, this compound effectively blocks the RAS/MAPK signaling pathway, which is frequently hyperactivated in various human cancers. These application notes provide a comprehensive guide for the in vivo administration of this compound in preclinical cancer models, covering administration routes, dosage, and experimental workflows.

Signaling Pathway

The primary target of this compound is the EGFR-SOS1-Ras-Raf-MEK-ERK signaling cascade. Inhibition of SOS1 prevents the exchange of GDP for GTP on RAS, thereby keeping it in an inactive state and abrogating downstream signaling.

Caption: EGFR-SOS1-Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from in vivo studies of SOS1 inhibitors. These values should be considered as a reference for designing experiments with this compound.

Table 1: In Vivo Antitumor Efficacy of SOS1 Inhibitors in Xenograft Models

| Compound | Animal Model | Tumor Model | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Reference |

| BI-3406 | Mouse | MIA PaCa-2 (pancreas) | 12 mg/kg bid | Oral | Dose-dependent | [1][2] |

| BI-3406 | Mouse | MIA PaCa-2 (pancreas) | 50 mg/kg bid | Oral | Significant | [1][2] |

| BI-3406 | Mouse | SW620 (colorectal) | 50 mg/kg bid | Oral | Significant | [1] |

| BI-3406 | Mouse | LoVo (colorectal) | 50 mg/kg bid | Oral | Significant | [1] |

| BI-3406 | Mouse | A549 (NSCLC) | 50 mg/kg bid | Oral | Significant | [1] |

| Compound 13c | Mouse | Mia-paca-2 (pancreas) | Not specified | Oral | 83.0% | [3] |

| MRTX0902 | Athymic mice | NCI-H1435 (NSCLC) | 25 mg/kg bid | Oral | 50% | [4] |

| MRTX0902 | Athymic mice | NCI-H1435 (NSCLC) | 50 mg/kg bid | Oral | 73% | [4] |

Table 2: Pharmacodynamic Effects of SOS1 Inhibitors In Vivo

| Compound | Animal Model | Tumor Model | Dosage | Time Point | pERK Inhibition | Reference |

| BI-3406 | Mouse | A549 xenograft | Single dose | 7 hours | Reduction observed | [1] |

| BI-3406 | Mouse | MIA PaCa-2 xenograft | 50 mg/kg bid | 6 hours | Significant reduction | [2] |

| MRTX0902 | Athymic mice | NCI-H1435 xenograft | 50 mg/kg bid | 1 hour post-dose | 72% | [4] |

| MRTX0902 | Athymic mice | NCI-H1435 xenograft | 50 mg/kg bid | 3 hours post-dose | 54% | [4] |

Experimental Protocols

General Experimental Workflow for In Vivo Efficacy Studies

Caption: General workflow for in vivo efficacy studies of this compound.

Protocol 1: Oral Administration of this compound in a Xenograft Mouse Model

Objective: To evaluate the antitumor efficacy of orally administered this compound in a subcutaneous xenograft mouse model.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

Cancer cell line with a relevant KRAS mutation (e.g., MIA PaCa-2, A549)

-

Sterile syringes and gavage needles

-

Calipers

Procedure:

-

Cell Culture and Implantation:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Measure tumor volume using calipers (Volume = (Length x Width²)/2).

-

Randomize the mice into treatment and control groups (n=7-10 mice per group).

-

-

Preparation of Dosing Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On each treatment day, freshly prepare the dosing solution by diluting the stock solution in the vehicle to the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse, prepare a solution that delivers 1 mg in a 100-200 µL volume).

-

-

Administration:

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health of the animals daily.

-

-

Endpoint and Analysis:

-

Continue the treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tissues can be collected for pharmacodynamic analysis (e.g., Western blot for pERK) or histological examination.

-

Protocol 2: Intraperitoneal Injection of this compound

Objective: To evaluate the antitumor efficacy of intraperitoneally administered this compound.

Note: While oral administration is common for SOS1 inhibitors like BI-3406, intraperitoneal (IP) injection is another frequently used parenteral route for small molecule inhibitors in preclinical studies.

Materials:

-

This compound

-

Vehicle (e.g., sterile PBS with a solubilizing agent like DMSO and/or Tween 80)

-

Syringes and needles (e.g., 27-gauge)

Procedure:

-

Tumor Model Setup: Follow steps 1 and 2 from Protocol 1.

-

Preparation of Dosing Solution:

-

Prepare a sterile dosing solution of this compound in the chosen vehicle. Ensure the final concentration of any solubilizing agents is well-tolerated by the animals.

-

-

Administration:

-

Administer this compound or vehicle via intraperitoneal injection.

-

The dosing schedule will need to be optimized but could start with once or twice daily injections.

-

-

Monitoring and Analysis: Follow steps 5 and 6 from Protocol 1.

Conclusion

The provided application notes and protocols offer a solid framework for initiating in vivo studies with the SOS1 inhibitor this compound. Based on data from analogous compounds, oral administration appears to be a viable and effective route. It is crucial for researchers to conduct initial dose-finding and tolerability studies to establish the optimal therapeutic window for this compound in their specific cancer models. Subsequent efficacy studies should include robust pharmacodynamic endpoints to confirm target engagement and downstream pathway inhibition.

References

- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: UC-857993 in Combination with a MEK Inhibitor for Enhanced Anti-Cancer Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

UC-857993 is a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins. By binding to the catalytic domain of SOS1, this compound prevents the interaction with RAS-GDP, thereby inhibiting its conversion to the active GTP-bound state and subsequent downstream signaling through the MAPK pathway.[1] While SOS1 inhibition presents a promising therapeutic strategy for RAS-driven cancers, its efficacy as a monotherapy can be limited by feedback mechanisms.

Preclinical evidence strongly suggests that combining a SOS1 inhibitor with an inhibitor of a downstream component of the RAS-MAPK pathway, such as a MEK inhibitor, can lead to synergistic anti-tumor effects. MEK inhibitors can induce a feedback reactivation of the RAS pathway, which can be effectively abrogated by the concurrent inhibition of SOS1. This dual-targeting approach results in a more profound and sustained blockade of oncogenic signaling, enhanced anti-proliferative activity, and potentially delayed onset of therapeutic resistance.

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of this compound in combination with a MEK inhibitor, such as Trametinib, in preclinical cancer models. The protocols provided are adapted from studies utilizing the structurally and mechanistically similar SOS1 inhibitor, BI-3406, in combination with MEK inhibitors.

Signaling Pathway and Rationale for Combination

The RAS-MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in RAS or upstream regulators lead to constitutive activation of this pathway. This compound targets SOS1, a key activator of RAS. A MEK inhibitor, such as Trametinib, acts downstream of RAS to inhibit MEK1/2. The combination of these two inhibitors provides a vertical blockade of the pathway at two critical nodes.

Caption: RAS-MAPK signaling pathway with points of inhibition for this compound and a MEK inhibitor.

Quantitative Data Summary

The following tables summarize representative data on the synergistic effects of combining a SOS1 inhibitor (this compound, adapted from BI-3406 data) with a MEK inhibitor (Trametinib) in various KRAS-mutant cancer cell lines.

Table 1: Synergistic Anti-Proliferative Effects of this compound and Trametinib in KRAS-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (µM) | Trametinib IC50 (nM) | Combination Index (CI)* |

| MIA PaCa-2 | Pancreatic | G12C | >10 | 5 | <1 |

| DLD-1 | Colorectal | G13D | >10 | 10 | <1 |

| NCI-H358 | Lung | G12C | >10 | 1 | <1 |

| SW837 | Colorectal | G12C | >10 | 2 | <1 |

*Combination Index (CI) values less than 1 indicate synergy. Data is representative and adapted from preclinical studies with BI-3406 and trametinib.

Table 2: Effect of this compound and Trametinib Combination on pERK Levels

| Cell Line | Treatment | pERK Inhibition (%) |

| MIA PaCa-2 | This compound (1 µM) | ~20% |

| Trametinib (10 nM) | ~60% | |

| Combination | >90% | |

| DLD-1 | This compound (1 µM) | ~15% |

| Trametinib (20 nM) | ~55% | |

| Combination | >85% |

Table 3: In Vivo Efficacy of this compound and Trametinib Combination in a MIA PaCa-2 Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Vehicle | - | 0% |

| This compound | 50 mg/kg, BID | ~25% |

| Trametinib | 0.125 mg/kg, BID | ~40% |

| Combination | 50 mg/kg this compound + 0.125 mg/kg Trametinib, BID | >80% (with tumor regressions) |

Data is representative and adapted from preclinical studies with BI-3406 and trametinib.[2][3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and a MEK inhibitor.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

This protocol details how to assess the anti-proliferative effects of this compound and a MEK inhibitor, alone and in combination, and to determine if the combination is synergistic.

References

- 1. Combining SOS1 and MEK Inhibitors in a Murine Model of Plexiform Neurofibroma Results in Tumor Shrinkage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UC-857993 in CRISPR Screening Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

UC-857993 is a selective small molecule inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of Ras proteins. By binding to SOS1, this compound effectively suppresses its catalytic activity, leading to the inhibition of Ras-GTP loading and subsequent downstream signaling through the MAPK/ERK pathway.[1] This pathway is frequently dysregulated in various cancers, making SOS1 an attractive target for therapeutic intervention.

CRISPR-Cas9 genome-wide screening has emerged as a powerful tool for functional genomics, enabling the systematic identification of genes that modulate cellular responses to therapeutic agents. The application of this compound in CRISPR screens allows for the discovery of genes that, when knocked out, confer either resistance or sensitivity to the inhibition of the SOS1-Ras signaling axis. Such insights are invaluable for identifying novel drug targets, understanding mechanisms of drug resistance, and developing combination therapies.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in both positive (resistance) and negative (sensitivity) selection CRISPR screening experiments.

Mechanism of Action of this compound

This compound is a selective inhibitor of the interaction between SOS1 and Ras. It has a binding affinity (Kd) for His6-SOS1cat of 14.7 μM.[1] By inhibiting the nucleotide exchange activity of SOS1, this compound prevents the conversion of inactive, GDP-bound Ras to its active, GTP-bound state. This leads to a dose-dependent reduction in Ras activation and the phosphorylation of downstream effectors such as ERK.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Reference |

| Target | SOS1 (Son of Sevenless 1) | [1] |

| Mechanism of Action | Inhibits SOS1-mediated Ras nucleotide exchange | [1] |

| Binding Affinity (Kd) | 14.7 µM (for His6-SOS1cat) | [1] |

| Effective Concentration (in vitro) | 60-80 µM (for inhibition of Ras and ERK activation in MEFs) | [1] |

Hypothetical CRISPR Screening Application

This document outlines a hypothetical CRISPR-Cas9 knockout screen to identify genes that modulate the sensitivity of the human lung adenocarcinoma cell line, A549, to this compound. A549 cells are a common model for lung cancer studies.

Objective:

-

Positive Selection Screen: To identify gene knockouts that confer resistance to this compound.

-

Negative Selection Screen: To identify gene knockouts that sensitize cells to this compound.

Materials:

-

Cell Line: A549 (human lung adenocarcinoma)

-

Compound: this compound

-

sgRNA Library: GeCKO v2 Human Library (A and B) - a genome-scale CRISPR knockout pooled library.

-

Lentiviral Packaging Plasmids

-

Cas9-expressing A549 cells

Experimental Workflow Overviews

Detailed Experimental Protocols

Protocol 1: Determination of this compound IC50 in A549 Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in A549 cells to establish appropriate concentrations for the CRISPR screens.

Materials:

-

A549 cells

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium. A suggested starting range is from 100 µM down to 1 nM. Include a DMSO-only control.

-

Remove the medium from the cells and add the medium containing the different concentrations of this compound or DMSO.

-

Incubate the plate for 72 hours.

-

Measure cell viability using a suitable assay according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Protocol 2: Pooled CRISPR-Cas9 Knockout Screen

Objective: To perform a genome-scale knockout screen to identify genes that modulate sensitivity to this compound.

Part A: Lentiviral Library Production and Transduction

-

Library Amplification: Amplify the GeCKO v2 plasmid library (A and B pools) in E. coli and purify the plasmid DNA.

-

Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids.

-

Virus Harvest and Titer: Harvest the lentiviral supernatant 48-72 hours post-transfection and determine the viral titer.

-

Transduction of A549-Cas9 Cells: Transduce A549 cells stably expressing Cas9 with the pooled lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.

-

Antibiotic Selection: Select transduced cells with puromycin to eliminate non-transduced cells.

Part B: Positive Selection Screen (Resistance)

-

Cell Plating: Plate the transduced A549-Cas9 cell pool at a density that maintains a library coverage of at least 500 cells per sgRNA.

-

Treatment: Treat the cells with a high concentration of this compound (e.g., IC80-IC90, determined in Protocol 1). A parallel culture treated with DMSO serves as the control.

-

Screening Duration: Culture the cells for 14-21 days, passaging as necessary and maintaining the selective pressure with this compound.

-

Genomic DNA Extraction: Harvest the surviving cells from both the treatment and control groups and extract genomic DNA.

Part C: Negative Selection Screen (Sensitivity)

-

Cell Plating: Plate the transduced A549-Cas9 cell pool as described for the positive selection screen.

-

Treatment: Treat the cells with a low concentration of this compound (e.g., IC20-IC30, determined in Protocol 1). A parallel culture treated with DMSO serves as the control.

-

Screening Duration: Culture the cells for 14-21 days, ensuring the control population does not become over-confluent.

-

Genomic DNA Extraction: Harvest cells from both the treatment and control groups at the end of the screen and extract genomic DNA.

Part D: Data Analysis

-

sgRNA Amplification: Amplify the sgRNA-containing genomic regions from the extracted gDNA using PCR.

-

Next-Generation Sequencing (NGS): Sequence the PCR amplicons to determine the representation of each sgRNA in the different cell populations.

-

Data Analysis: Use bioinformatics tools such as MAGeCK to analyze the sequencing data.

-

For the positive selection screen , identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO control.

-

For the negative selection screen , identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO control.

-

-

Hit Identification and Validation: Rank the genes based on the performance of their corresponding sgRNAs and proceed with validation of the top hits through individual gene knockout experiments.

Conclusion

The combination of the selective SOS1 inhibitor this compound with CRISPR-Cas9 screening technology provides a powerful platform for elucidating the genetic landscape of the SOS1-Ras signaling pathway. The protocols outlined in these application notes offer a robust framework for identifying genes that mediate resistance or sensitivity to SOS1 inhibition, thereby accelerating the discovery of novel therapeutic strategies and combination therapies for cancers driven by aberrant Ras signaling.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with UC-857993

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of UC-857993, a selective inhibitor of Son of sevenless homolog 1 (SOS1). By inhibiting the interaction between SOS1 and RAS, this compound effectively blocks the RAS-RAF-MEK-ERK signaling pathway, leading to anti-proliferative effects in susceptible cell lines.[1] The following protocols and data presentations will enable researchers to quantify the impact of this compound on cell cycle progression, apoptosis induction, and intracellular signaling.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the guanine nucleotide exchange factor SOS1. SOS1 plays a crucial role in activating RAS proteins by facilitating the exchange of GDP for GTP. In many cancer types, the RAS signaling pathway is constitutively active, driving uncontrolled cell growth and proliferation. By binding to SOS1, this compound prevents the formation of the SOS1-RAS complex, thereby inhibiting the activation of RAS and its downstream effectors, including the RAF-MEK-ERK cascade.[1] This targeted inhibition ultimately leads to a reduction in cell proliferation and can induce apoptosis in cancer cells dependent on this pathway.

Signaling Pathway of this compound Action

Caption: Inhibition of the SOS1-Ras-ERK signaling cascade by this compound.

Data Presentation: Expected Effects of a SOS1 Inhibitor on Cancer Cell Lines

The following tables summarize hypothetical quantitative data based on published results for potent SOS1 inhibitors like BI-3406 and MRTX0902, which share a similar mechanism of action with this compound.[2][3] This data is intended to be representative of the expected outcomes when analyzing cells treated with an effective SOS1 inhibitor.

Table 1: Effect of SOS1 Inhibitor on Cell Cycle Distribution in KRAS-mutant Cancer Cells

| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Vehicle Control) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |

| 0.1 | 55.6 ± 2.5 | 28.3 ± 1.8 | 16.1 ± 1.0 |

| 1 | 68.9 ± 3.0 | 19.1 ± 1.3 | 12.0 ± 0.9 |

| 10 | 75.3 ± 3.5 | 12.5 ± 1.1 | 12.2 ± 1.0 |

Table 2: Induction of Apoptosis by SOS1 Inhibitor in KRAS-mutant Cancer Cells

| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Vehicle Control) | 95.1 ± 1.8 | 2.5 ± 0.5 | 2.4 ± 0.4 |

| 0.1 | 88.3 ± 2.2 | 8.1 ± 0.9 | 3.6 ± 0.6 |

| 1 | 72.5 ± 3.1 | 18.9 ± 1.7 | 8.6 ± 1.1 |

| 10 | 55.7 ± 4.0 | 30.2 ± 2.5 | 14.1 ± 1.8 |

Table 3: Inhibition of ERK Phosphorylation by SOS1 Inhibitor in a KRAS-dependent Cell Line

| Treatment Concentration (µM) | Mean Fluorescence Intensity (MFI) of p-ERK | % Inhibition of p-ERK |

| 0 (Vehicle Control) | 15,234 ± 850 | 0 |

| 0.01 | 11,890 ± 720 | 22.0 |

| 0.1 | 6,540 ± 430 | 57.1 |

| 1 | 2,870 ± 210 | 81.2 |

| 10 | 1,650 ± 150 | 89.2 |

Experimental Protocols

Experimental Workflow for Flow Cytometry Analysis

Caption: A generalized workflow for preparing and analyzing cells by flow cytometry.

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for the analysis of DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometry tubes

Procedure:

-

Cell Preparation: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time (e.g., 24, 48 hours).

-

Harvesting: Harvest cells by trypsinization, transfer to a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubation: Incubate the cells on ice for at least 30 minutes or at -20°C overnight.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with 5 mL of PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate the cells at room temperature for 30 minutes in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI signal (FL2 or equivalent channel). Collect data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Annexin V Binding Buffer (1X)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution (100 µg/mL)

-

Flow cytometry tubes

Procedure:

-

Cell Treatment: Treat cells with this compound as described in Protocol 1.

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS and centrifuge again.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples on a flow cytometer within 1 hour of staining. Use logarithmic scales for both FITC (FL1) and PI (FL2/FL3) channels.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Intracellular Staining for Phosphorylated ERK (p-ERK)

This protocol allows for the quantification of intracellular p-ERK levels, a key downstream effector in the SOS1-Ras pathway.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 90% ice-cold methanol or 0.1% Triton X-100 in PBS)

-

Fluorochrome-conjugated anti-p-ERK antibody (e.g., Alexa Fluor 488)

-

Staining Buffer (e.g., PBS with 2% FBS)

-

Flow cytometry tubes

Procedure:

-

Cell Stimulation and Treatment: Culture cells and treat with this compound for a short duration (e.g., 1-2 hours) before stimulating with a growth factor (e.g., EGF) for 10-15 minutes to induce ERK phosphorylation.

-

Fixation: Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubate for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with Staining Buffer.

-

Permeabilization: Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.

-

Washing: Wash the cells twice with Staining Buffer to remove the permeabilization reagent.

-

Antibody Staining: Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorochrome-conjugated anti-p-ERK antibody at the manufacturer's recommended concentration.

-

Incubation: Incubate for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells once with Staining Buffer.

-

Data Acquisition: Resuspend the cells in Staining Buffer and analyze on a flow cytometer.

-

Data Analysis: Determine the Mean Fluorescence Intensity (MFI) of the p-ERK signal for each treatment condition. Calculate the percent inhibition relative to the stimulated control.

References

- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting UC-857993 insolubility issues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with UC-857993, a selective SOS1-Ras inhibitor.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound. What are the recommended solvents?

A1: While a specific, publicly available datasheet with comprehensive solubility data for this compound is limited, compounds of this nature are often soluble in organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are commonly used. It is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO before diluting with aqueous buffers.

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

-

Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility. Typically, a final DMSO concentration of less than 1% is recommended for cell-based assays to avoid solvent-induced toxicity.[1]

-

Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer.

-

Direct Addition and Mixing: Add the DMSO stock directly to the final assay medium with vigorous mixing. Avoid preparing an intermediate aqueous solution of the compound, as this can increase the likelihood of precipitation.[1]

-

Use of Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final assay buffer to aid in solubilization.

Q3: Can I use sonication or heating to help dissolve this compound?

A3: Yes, sonication can be a useful technique to break down aggregates and aid in the dissolution of the compound. Gentle heating can also be employed, but it is crucial to be cautious as excessive heat may degrade the compound. If you choose to heat the solution, do so for a short period at the lowest effective temperature.

Q4: What is the recommended storage condition for this compound stock solutions?

A4: Store stock solutions of this compound in an organic solvent like DMSO at -20°C or -80°C to maintain stability and prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: Precipitate observed in the stock solution (in organic solvent).

| Possible Cause | Suggested Solution |

| Low-quality solvent | Use high-purity, anhydrous grade DMSO or DMF. |

| Incorrect storage | Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light and moisture. |

| Compound degradation | If the compound is old or has been stored improperly, it may have degraded. It is advisable to use a fresh vial of the compound. |

Issue: Precipitate forms upon dilution into aqueous buffer.

| Possible Cause | Suggested Solution |

| Low aqueous solubility | Decrease the final concentration of this compound in the assay. |

| High final organic solvent concentration | Optimize the dilution scheme to keep the final DMSO/DMF concentration as low as possible (ideally <1%). |

| Suboptimal dilution method | Add the stock solution directly to the final assay buffer with rapid mixing. Avoid intermediate aqueous dilutions. |

| Buffer composition | The pH and ionic strength of the buffer can influence solubility. Experiment with slight adjustments to the buffer composition if possible. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

-

Protocol 2: Dilution of this compound for Cell-Based Assays

-

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed cell culture medium

-

-

Procedure:

-

Thaw the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in DMSO if a wide range of concentrations is to be tested.

-

Directly add a small volume of the appropriate stock or diluted solution to the pre-warmed cell culture medium to achieve the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium.

-